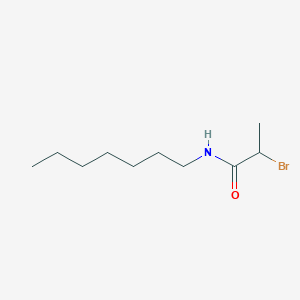
2-Bromo-N-heptylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-heptylpropionamide is an organic compound with the molecular formula C10H20BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propionamide chain, and a heptyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-heptylpropionamide typically involves the bromination of N-heptylpropionamide. One common method is the reaction of N-heptylpropionamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve N-heptylpropionamide in acetic acid.
- Slowly add bromine to the solution while maintaining the temperature below 10°C to prevent side reactions.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-heptylpropionamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction: The compound can be reduced to N-heptylpropionamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the compound to corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Corresponding substituted amides.
Reduction: N-heptylpropionamide.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-heptylpropionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-heptylpropionamide involves its interaction with biological molecules, primarily through nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionamide: A simpler brominated amide with similar reactivity but lacking the heptyl group.
2-Bromo-N-phenylacetamide: Another brominated amide with a phenyl group instead of a heptyl group.
Uniqueness
2-Bromo-N-heptylpropionamide is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role.
Properties
CAS No. |
5345-70-0 |
|---|---|
Molecular Formula |
C10H20BrNO |
Molecular Weight |
250.18 g/mol |
IUPAC Name |
2-bromo-N-heptylpropanamide |
InChI |
InChI=1S/C10H20BrNO/c1-3-4-5-6-7-8-12-10(13)9(2)11/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
ZNRBXSFOAIZGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


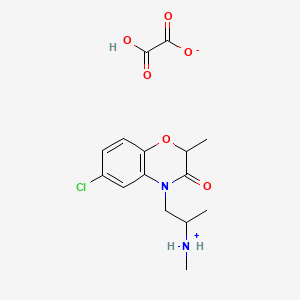
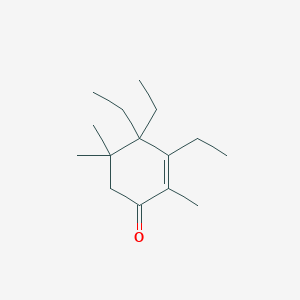

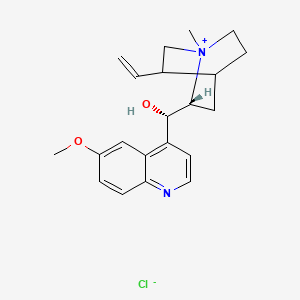
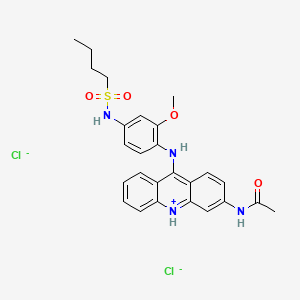

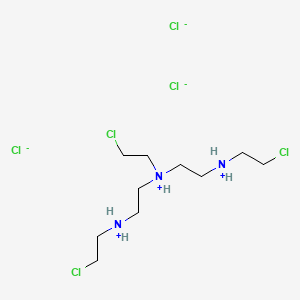


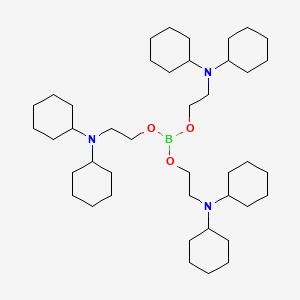
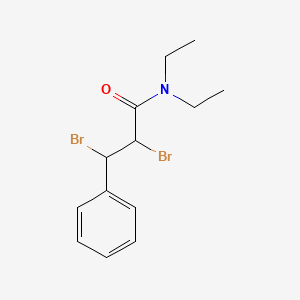
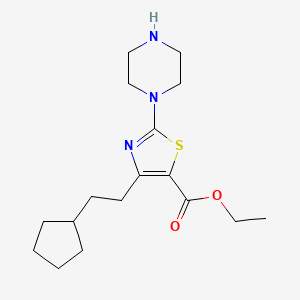
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
